Cas no 180597-96-0 (3-Fluoropropyl trifluoromethanesulfonate)
3-Fluoropropyl trifluoromethanesulfonate Chemical and Physical Properties
Names and Identifiers
-
- Methanesulfonic acid,1,1,1-trifluoro-, 3-fluoropropyl ester
- 3-FLUOROPROPYL TRIFLUOROMETHANESULFONATE
- 3-Fluoroprop-1-yl triflate
- PC2905
- 3-FLUOROPROPYL TRIFLUOROMETHANESULPHONATE
- MFCD07784315
- 3-Fluoroprop-1-yl trifluoromethanesulphonate
- AKOS025310289
- CS-0205532
- DTXSID50660173
- A812550
- C4H6F4O3S
- 180597-96-0
- SCHEMBL2013370
- Methanesulfonic acid, 1,1,1-trifluoro-, 3-fluoropropyl ester
- BS-21772
- 3-Fluoropropyltrifluoromethanesulfonate
- 3-Fluoropropyltrifluoromethanesulphonate97%
- 3-Fluoropropyl trifluoromethanesulphonate 97%
- 3-Fluoroprop-1-yltrifluoromethanesulphonate95%
- 3-Fluoroprop-1-yl trifluoromethanesulphonate 95%
- 3-Fluoropropyl trifluoromethanesulfonate
-
- MDL: MFCD07784315
- Inchi: 1S/C4H6F4O3S/c5-2-1-3-11-12(9,10)4(6,7)8/h1-3H2
- InChI Key: CFTZHULZUDBHPH-UHFFFAOYSA-N
- SMILES: S(C(F)(F)F)(=O)(=O)OCCCF
Computed Properties
- Exact Mass: 209.99700
- Monoisotopic Mass: 209.99737787g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 213
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 51.8Ų
Experimental Properties
- PSA: 51.75000
- LogP: 2.29300
3-Fluoropropyl trifluoromethanesulfonate Security Information
- Hazard Statement: Flammable
-
Hazardous Material Identification:
3-Fluoropropyl trifluoromethanesulfonate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F600843-50mg |
3-Fluoropropyl trifluoromethanesulfonate |
180597-96-0 | 50mg |
$ 50.00 | 2022-06-02 | ||
| TRC | F600843-100mg |
3-Fluoropropyl trifluoromethanesulfonate |
180597-96-0 | 100mg |
$ 70.00 | 2022-06-02 | ||
| TRC | F600843-500mg |
3-Fluoropropyl trifluoromethanesulfonate |
180597-96-0 | 500mg |
$ 230.00 | 2022-06-02 | ||
| Apollo Scientific | PC2905-1g |
3-Fluoroprop-1-yl trifluoromethanesulphonate |
180597-96-0 | 97% | 1g |
£130.00 | 2023-09-01 | |
| Apollo Scientific | PC2905-5g |
3-Fluoroprop-1-yl trifluoromethanesulphonate |
180597-96-0 | 97% | 5g |
£553.00 | 2025-02-21 | |
| abcr | AB229220-1 g |
3-Fluoropropyl trifluoromethanesulphonate; 97% |
180597-96-0 | 1g |
€138.50 | 2022-09-01 | ||
| abcr | AB229220-5 g |
3-Fluoropropyl trifluoromethanesulphonate; 97% |
180597-96-0 | 5g |
€415.80 | 2022-09-01 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1276202-1g |
3-Fluoropropyl trifluoromethanesulfonate |
180597-96-0 | 95% | 1g |
¥1537 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1276202-5g |
3-Fluoropropyl trifluoromethanesulfonate |
180597-96-0 | 95% | 5g |
¥5278 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1276202-10g |
3-Fluoropropyl trifluoromethanesulfonate |
180597-96-0 | 95% | 10g |
¥8021 | 2023-04-15 |
3-Fluoropropyl trifluoromethanesulfonate Suppliers
3-Fluoropropyl trifluoromethanesulfonate Related Literature
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on 3-Fluoropropyl trifluoromethanesulfonate
3-Fluoropropyl Trifluoromethanesulfonate: A Comprehensive Overview
3-Fluoropropyl Trifluoromethanesulfonate, also known by its CAS number 180597-96-0, is a highly specialized chemical compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound is a derivative of trifluoromethanesulfonic acid, featuring a trifluoromethanesulfonyl group attached to a 3-fluoropropyl chain. Its unique structure endows it with exceptional chemical reactivity, making it a valuable reagent in various synthetic processes.
The synthesis of 3-Fluoropropyl Trifluoromethanesulfonate typically involves the reaction of trifluoromethanesulfonyl chloride with 3-fluoropropanol under controlled conditions. This reaction yields the corresponding sulfonate ester, which is highly stable and reactive. Recent studies have highlighted its utility as a fluoride ion source in organocatalytic reactions, where it facilitates the formation of fluorinated organic compounds with high precision.
One of the most notable applications of 3-Fluoropropyl Trifluoromethanesulfonate is in the field of drug discovery. Fluorinated compounds are increasingly sought after due to their unique pharmacokinetic properties, such as improved bioavailability and enhanced metabolic stability. This compound serves as an efficient precursor for the synthesis of fluorinated pharmaceuticals, including potential candidates for anticancer and antiviral therapies.
In addition to its role in drug development, 3-Fluoropropyl Trifluoromethanesulfonate has found applications in materials science, particularly in the synthesis of fluoropolymers and advanced materials with tailored properties. Its ability to undergo controlled fluorination reactions makes it an invaluable tool for researchers working on next-generation materials with applications in electronics, aerospace, and energy storage.
The chemical stability and reactivity of 3-Fluoropropyl Trifluoromethanesulfonate have also been leveraged in catalytic processes. Recent advancements in asymmetric catalysis have demonstrated its potential as a chiral auxiliary, enabling the enantioselective synthesis of complex organic molecules. This development underscores its versatility and importance in modern organic chemistry.
From a structural perspective, 3-Fluoropropyl Trifluoromethanesulfonate consists of a trifluoromethylsulfonyl group (-SO2CF3) attached to a 3-fluoroalkyl chain (-CH2CH2CF2). The trifluoromethylsulfonyl group is highly electron-withdrawing, which enhances the electrophilic character of the adjacent carbon atom. This feature makes the compound highly reactive toward nucleophilic attack, particularly in substitution reactions.
The physical properties of 3-Fluoropropyl Trifluoromethanesulfonate, including its melting point, boiling point, and solubility characteristics, have been extensively studied to optimize its handling and application in various chemical processes. Its high thermal stability allows it to be used under harsh reaction conditions without decomposition, further enhancing its utility in industrial applications.
In terms of safety considerations, while handling 3-Fluoropropyl Trifluoromethanesulfonate, appropriate precautions must be taken due to its reactive nature. Gloves, goggles, and lab coats are recommended to prevent direct contact with the skin or eyes. Proper ventilation should also be ensured to avoid inhalation of any vapors or dust.
The growing demand for fluorinated compounds across diverse industries has positioned 3-Fluoropropyl Trifluoromethanesulfonate as a key intermediate in modern chemical synthesis. Its ability to participate in a wide range of reactions, from nucleophilic substitutions to catalytic processes, continues to drive innovation in both academic and industrial settings.
In conclusion, 3-Fluoropropyl Trifluoromethanesulfonate (CAS No. 180597-96-0) stands out as a versatile and essential compound in contemporary chemistry. Its unique properties and wide-ranging applications make it an indispensable tool for researchers and industry professionals alike. As advancements in synthetic methodologies continue to unfold, this compound is poised to play an even more pivotal role in shaping the future of chemical innovation.
180597-96-0 (3-Fluoropropyl trifluoromethanesulfonate) Related Products
- 425-75-2(Ethyl trifluoromethanesulfonate)
- 71091-89-9(Methanesulfonic acid, trifluoro-, octyl ester)
- 63256-92-8(Methanesulfonic acid, 1,1,1-trifluoro-, 1,1'-(1,6-hexanediyl) ester)
- 63256-91-7(Methanesulfonic acid, 1,1,1-trifluoro-, 1,1'-(1,5-pentanediyl) ester)
- 75618-25-6(Butyl Trifluoromethanesulfonate)
- 60306-25-4(Methanesulfonic acid, trifluoro-, 2-methylpropyl ester)
- 60306-26-5(Methanesulfonic acid, trifluoro-, 1-methylpropyl ester)
- 53059-88-4(Methanesulfonic acid, trifluoro-, hexyl ester)
- 63256-90-6(Methanesulfonic acid, trifluoro-, 1,3-propanediyl ester)
- 25354-42-1(Cyclopropyl trifluoromethanesulfonate)